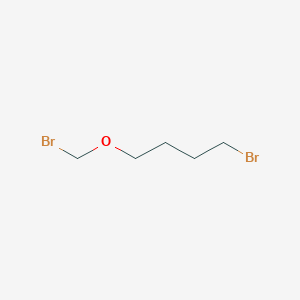

1-Bromo-4-(bromomethoxy)butane

Description

1-Bromo-4-(bromomethoxy)butane is a brominated ether compound characterized by a butane backbone with bromine at the terminal carbon (position 1) and a bromomethoxy (-OCH₂Br) group at position 2. This structure renders it a bifunctional alkylating agent, capable of participating in nucleophilic substitution reactions at both brominated sites. While specific data for this compound are scarce in the provided evidence, analogs such as 1-bromo-4-ethoxybutane and 1-bromo-4-(tert-butoxy)butane suggest that steric and electronic effects of substituents critically influence its reactivity and applications in organic synthesis, polymer chemistry, or pharmaceutical intermediates .

Properties

CAS No. |

51918-70-8 |

|---|---|

Molecular Formula |

C5H10Br2O |

Molecular Weight |

245.94 g/mol |

IUPAC Name |

1-bromo-4-(bromomethoxy)butane |

InChI |

InChI=1S/C5H10Br2O/c6-3-1-2-4-8-5-7/h1-5H2 |

InChI Key |

WPUVUIYVMQGQBL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCBr)COCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-(bromomethoxy)butane with structurally related brominated ethers, highlighting molecular properties, physical characteristics, and applications:

*Calculated molecular weight based on formula.

Key Findings:

Substituent Effects on Reactivity :

- Steric Hindrance : The tert-butoxy group in 1-bromo-4-(tert-butoxy)butane reduces reactivity in nucleophilic substitutions due to steric bulk, making it suitable for selective alkylation .

- Electronic Effects : The electron-withdrawing bromomethoxy group in 1-bromo-4-(bromomethoxy)butane likely enhances electrophilicity at both bromine sites compared to ethoxy or methoxy analogs .

Predicted densities (e.g., 1.160 g/cm³ for tert-butoxy derivative) suggest these compounds are denser than non-halogenated ethers .

Applications :

- Pharmaceuticals : Brominated butanes like 1-bromo-4-phenylbutane () are intermediates in drug synthesis, suggesting similar utility for 1-bromo-4-(bromomethoxy)butane.

- Polymer Chemistry : Fluorinated derivatives () are used in fluoropolymer films, while silyl-protected variants () aid in silicon-based material design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.